molecular formula C13H11F3N2O2S B2803145 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine CAS No. 832739-60-3

2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2803145
CAS No.: 832739-60-3
M. Wt: 316.3
InChI Key: QXVPOGYCXMJHRE-UHFFFAOYSA-N
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Description

“2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine” is a chemical compound. Its molecular formula is C13H11F3N2O2S, and it has a molecular weight of 316.299 Da .

Scientific Research Applications

Novel COX-2 Inhibitors

A series of compounds, including variants structurally similar to 2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine, have been identified as potent and selective cyclooxygenase-2 (COX-2) inhibitors. These compounds, featuring a distinct arrangement of substituents compared to traditional 1,2-diarylheterocycle-based molecules, show promising pharmacokinetic profiles, brain penetration, and efficacy in rat models of hypersensitivity (Swarbrick et al., 2009).

Nonlinear Optical (NLO) Properties

Pyrimidine derivatives, including those structurally related to this compound, have been explored for their nonlinear optical (NLO) properties. Density functional theory (DFT) calculations and time-dependent DFT (TDDFT) analysis have demonstrated the significant NLO character of these molecules, suggesting their potential for optoelectronic applications (Hussain et al., 2020).

Synthesis of Novel Imidazo Pyrimidine Compounds

The synthesis of novel imidazo[1,2-a]pyrimidine compounds has been achieved through the condensation of related precursors, including those similar to this compound. These compounds have been characterized and hold potential for further pharmacological exploration (Liu, 2013).

Antimicrobial Activity of Pyrimidine Derivatives

A series of pyrimidine derivatives, structurally akin to this compound, have been synthesized and evaluated for antimicrobial activities. These compounds have shown efficacy exceeding that of reference drugs against various bacterial and fungal strains, indicating their potential as novel antimicrobial agents (Alsaedi et al., 2019).

Electrophilicity and GLP-1 Receptor Modulation

A study on 4-(3-(Benzyloxy)phenyl)-2-(ethylsulfinyl)-6-(trifluoromethyl)pyrimidine (BETP), a molecule with structural similarities to the subject compound, demonstrated its role as a positive allosteric modulator of the glucagon-like peptide-1 receptor (GLP-1R). This research provides insight into the quantitative pharmacology of GLP-1R agonism, exploring the inherent electrophilicity of BETP and its metabolic stability (Eng et al., 2013).

Mechanism of Action

Properties

IUPAC Name

2-ethylsulfonyl-4-phenyl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O2S/c1-2-21(19,20)12-17-10(9-6-4-3-5-7-9)8-11(18-12)13(14,15)16/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVPOGYCXMJHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NC(=CC(=N1)C(F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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